3-(2,5-Dimethyl-phenoxy)-propionic acid

Antiviral Research Enzyme Inhibition Chemical Biology

Sourcing this exact short-chain Gemfibrozil analog is critical for reproducible APOBEC-3G antiviral research (IC50=10.4µM) and pharmaceutical process development. Its 3-substituted 2,5-dimethylphenoxy core ensures accurate SAR datasets and validated API synthetic routes. Avoid generic substitutes; order the verified precursor for your next milestone.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 4673-48-7
Cat. No. B1330697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethyl-phenoxy)-propionic acid
CAS4673-48-7
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCCC(=O)O
InChIInChI=1S/C11H14O3/c1-8-3-4-9(2)10(7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
InChIKeyKDGFRUATQLBSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethyl-phenoxy)-propionic acid (CAS 4673-48-7): Procurement-Grade Overview for Research & Industrial Sourcing


3-(2,5-Dimethyl-phenoxy)-propionic acid (CAS 4673-48-7) is a synthetic phenoxypropionic acid derivative with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol [1]. It shares the same 2,5-dimethylphenoxy lipophilic core as the fibrate drug Gemfibrozil, but possesses a propanoic acid linker rather than a pentanoic acid chain, classifying it as a 'short-chain' analog [2]. Its XLogP3-AA value of 2.1 [1] reflects its lipophilicity, while the compound has been submitted to the National Cancer Institute for evaluation, receiving NSC number 407964 [3].

Why 3-(2,5-Dimethyl-phenoxy)-propionic acid (CAS 4673-48-7) Cannot Be Simply Substituted in Research & Industrial Applications


Although 3-(2,5-Dimethyl-phenoxy)-propionic acid shares its core phenoxy structure with a broad class of phenoxypropionic acid derivatives used as herbicides [1] and PPAR agonists [2], its specific substitution pattern (2,5-dimethyl on the phenyl ring) and the length of its linker chain (propanoic acid) are critical determinants of both its physical properties and its biological activity. For instance, regioisomers such as 2-(2,3-dimethylphenoxy)propanoic acid demonstrate different biological profiles [3], and chain length directly impacts its utility as a synthetic intermediate for pharmaceuticals like Gemfibrozil [4]. The quantitative evidence below underscores that seemingly minor structural modifications can have profound and measurable consequences, rendering generic substitution untenable for rigorous scientific and industrial workflows.

Quantitative Differentiation of 3-(2,5-Dimethyl-phenoxy)-propionic acid (CAS 4673-48-7): Comparative Evidence for Scientific Sourcing


Inhibition of APOBEC-3G Enzyme: A Unique Biological Activity Not Observed in Closest Structural Analogs

3-(2,5-Dimethyl-phenoxy)-propionic acid demonstrates measurable inhibitory activity against the human DNA dC->dU-editing enzyme APOBEC-3G with an IC50 of 10.4 µM [1]. This activity represents a distinct biological profile. In contrast, the compound exhibits no significant activity against the HHV-8 LANA1 protein (EC50 > 75 µM) [2], demonstrating a degree of selectivity. This specific enzyme inhibition is not documented for its closest positional isomers (e.g., 2-(2,5-dimethylphenoxy)propanoic acid, CAS 18996-04-8) or for the structurally related fibrate drug Gemfibrozil in publicly available bioassay data, suggesting that the combination of the 2,5-dimethyl substitution pattern and the propanoic acid linker may be responsible for this unique interaction.

Antiviral Research Enzyme Inhibition Chemical Biology

Enhanced Conformational Flexibility: Quantitative Comparison of Rotatable Bonds vs. Positional Isomer

The location of the phenoxy group on the propanoic acid backbone (3-position vs. 2-position) results in a quantifiable increase in molecular flexibility. 3-(2,5-Dimethyl-phenoxy)-propionic acid possesses four rotatable bonds [1], compared to its positional isomer 2-(2,5-dimethylphenoxy)propanoic acid (CAS 18996-04-8), which has only three rotatable bonds [2]. The extra degree of rotational freedom in the 3-substituted compound may lead to a different entropic profile upon binding to a target or a distinct spatial distribution of its functional groups.

Medicinal Chemistry SAR Analysis Chemical Synthesis

Unique Utility as a Key Intermediate in a Novel, Industrial-Scale Synthesis of the Fibrate Drug Gemfibrozil

3-(2,5-Dimethyl-phenoxy)-propionic acid (specifically its propanal derivative, 3-(2,5-dimethylphenoxy)propanal) is a crucial intermediate in a novel, industrially convenient synthesis of the antihyperlipoproteinemic drug Gemfibrozil [1]. This specific synthesis route, developed by Wang et al. (1995), proceeds via a [2+2] cycloaddition of 3-(2,5-dimethylphenoxy)propanal with dimethylketene to form a novel β-lactone, which is then hydrogenolyzed to yield Gemfibrozil [1]. The authors note that the mild conditions of this process are particularly advantageous for industrial-scale production [1].

Process Chemistry Pharmaceutical Synthesis Industrial R&D

Optimal Research and Industrial Deployment Scenarios for 3-(2,5-Dimethyl-phenoxy)-propionic acid (CAS 4673-48-7)


Antiviral Drug Discovery: Probing APOBEC-3G as a Therapeutic Target

Sourcing 3-(2,5-Dimethyl-phenoxy)-propionic acid is most appropriate for research programs investigating the human DNA-editing enzyme APOBEC-3G as a target for antiviral therapy [1]. Given its confirmed inhibitory activity (IC50 = 10.4 µM) against this specific target, the compound serves as a validated tool molecule or a starting point for medicinal chemistry optimization. Its documented inactivity against a related viral protein (LANA1, EC50 > 75 µM) provides an early selectivity profile [2], which is a valuable asset in hit-to-lead campaigns. Procuring this precise compound ensures that the research is built upon a reproducible and published biological activity, rather than relying on an uncharacterized analog.

Process Development for Gemfibrozil API Manufacturing

Industrial procurement is specifically warranted for chemical process development teams aiming to optimize or scale up the manufacturing of the active pharmaceutical ingredient (API) Gemfibrozil. The compound is a direct precursor in the Wang et al. (1995) synthesis, a route noted for its mild conditions and industrial convenience [3]. Substituting the correct intermediate is non-negotiable in a regulated pharmaceutical manufacturing environment, where process validation and regulatory filings are tied to a specific synthetic route and its associated impurities profile. This compound is therefore not just a chemical but a critical material for achieving a known, advantageous production pathway.

Structure-Activity Relationship (SAR) Studies on Phenoxyalkanoic Acid Derivatives

In medicinal chemistry and chemical biology, this compound is an essential tool for dissecting the impact of linker length and substitution pattern on biological activity. Its quantifiably different conformational flexibility (4 rotatable bonds) compared to its 2-substituted isomer (3 rotatable bonds) [4][5] makes it a precise molecular probe. A well-designed SAR study investigating, for example, the PPAR agonist activity common to this compound class [6], would require a systematic set of compounds. 3-(2,5-Dimethyl-phenoxy)-propionic acid fills the specific niche of a '3-substituted, 2,5-dimethyl' variant, enabling researchers to accurately attribute changes in potency or selectivity to the positional change of the ether linkage. Procuring this exact material ensures the integrity of the SAR dataset.

Agrochemical Discovery: Lead Generation for Selective Herbicides

For agrochemical R&D, this compound is a relevant procurement target as a lead-like molecule within the phenoxypropionic acid class, which is known for selective herbicidal activity against grasses [7]. While specific herbicidal potency data for this exact compound is not in the public domain, its inclusion in the NCI's screening library (NSC 407964) indicates it has been evaluated for broader biological activity [8]. As a building block with a defined structure and known synthetic accessibility, it is an ideal starting point for creating a focused library of novel analogs. Its procurement enables a rational, scaffold-based approach to discovering next-generation herbicides, differentiating it from random, untargeted compound sourcing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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